molecular formula C17H17N3O2S B11056637 2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11056637
M. Wt: 327.4 g/mol
InChI Key: OHDXQHFOELNNPP-UHFFFAOYSA-N
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Description

2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes an ethylamino group, a prop-2-yn-1-yloxyphenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine core.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction.

    Attachment of the Prop-2-yn-1-yloxyphenyl Group: This step involves the coupling of the prop-2-yn-1-yloxyphenyl group to the thiazolopyridine core using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating molecular interactions.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one stands out due to its unique thiazolopyridine core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(ethylamino)-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H17N3O2S/c1-3-8-22-12-7-5-6-11(9-12)13-10-14(21)19-16-15(13)23-17(20-16)18-4-2/h1,5-7,9,13H,4,8,10H2,2H3,(H,18,20)(H,19,21)

InChI Key

OHDXQHFOELNNPP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)OCC#C

Origin of Product

United States

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